molecular formula C8H10ClN3O B8346621 N-(2-pyrazinylmethyl)-3-chloropropionamide

N-(2-pyrazinylmethyl)-3-chloropropionamide

Cat. No. B8346621
M. Wt: 199.64 g/mol
InChI Key: XLZRUXAYGKZFBD-UHFFFAOYSA-N
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Patent
US06174877B1

Procedure details

To a solution of N-(2-pyrazinylmethyl)-3-chloropropionamide (4.52 g) in dichloromethane (30 ml) was added phosphorus oxychloride (1.29 g) under ice cooling. The mixture was stirred for 3 days at room temperature. The mixture was concentrated, and the residue was poured into ice water (400 ml), followed by neutralization with sodium carbonate. The reaction mixture was subjected to salting out with sodium chloride, and extracted with ethyl acetate-THF (1:1, 150 ml×3). The organic layers were combined and dried over magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was subjected to flash column chromatography [carrier: silica gel, 100 g, developing solvent: ethyl acetate→ethyl acetate-ethanol (9:1)]. The eluate was concentrated and residual solid was washed with diethylether to give the title compound (3.07 g) as colorless solid product.
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[CH2:7][NH:8][C:9](=O)[CH2:10][CH2:11][Cl:12].P(Cl)(Cl)(Cl)=O>ClCCl>[Cl:12][CH2:11][CH2:10][C:9]1[N:1]2[CH:6]=[CH:5][N:4]=[CH:3][C:2]2=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
4.52 g
Type
reactant
Smiles
N1=C(C=NC=C1)CNC(CCCl)=O
Name
Quantity
1.29 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue was poured into ice water (400 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate-THF (1:1, 150 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The eluate was concentrated
WASH
Type
WASH
Details
residual solid was washed with diethylether

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClCCC1=NC=C2N1C=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.07 g
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.